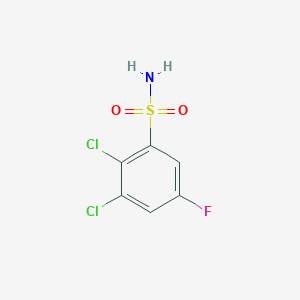

2,3-Dichloro-5-fluorobenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dichloro-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(9)2-5(6(4)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMONLYSVVOZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1S(=O)(=O)N)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2,3-Dichloro-5-fluorobenzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of 2,3-dichloro-5-fluorobenzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. The sulfonamide group can bind to the active sites of these enzymes, disrupting metabolic pathways and leading to therapeutic effects. This mechanism is common among sulfonamide drugs, which are often used to treat bacterial infections and inflammation.

Therapeutic Applications

-

Antimicrobial Activity :

- Sulfonamides have historically been used as antibiotics. The compound's structural features suggest it may possess similar antibacterial properties.

- In vitro studies indicate that compounds with similar structures demonstrate potent activity against various bacterial strains, suggesting potential for 2,3-dichloro-5-fluorobenzenesulfonamide in treating infections.

-

Antiviral Activity :

- Recent research has highlighted the antiviral properties of related sulfonamides against influenza viruses. For instance, certain aryl sulfonamides have shown efficacy in inhibiting the replication of diverse influenza strains by targeting viral entry mechanisms .

- The specific activity of 2,3-dichloro-5-fluorobenzenesulfonamide against viral pathogens remains an area for future exploration.

-

Cancer Research :

- Investigations into the compound's potential as an anticancer agent are ongoing. Similar compounds have been noted for their ability to inhibit histone deacetylases (HDACs), which play a role in cancer cell proliferation and survival .

- Preliminary studies suggest that derivatives of sulfonamides may exhibit cytotoxic effects on various cancer cell lines, warranting further investigation into 2,3-dichloro-5-fluorobenzenesulfonamide's efficacy in this area .

Table 1: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Potential activity against various bacterial strains; further studies needed for confirmation. |

| Antiviral | Related compounds show inhibition of influenza virus replication; specific data on this compound lacking. |

| Anticancer | Similar compounds exhibit cytotoxicity against cancer cell lines; ongoing research required for this compound. |

Case Study: Anticancer Potential

Research focusing on HDAC inhibitors has shown that certain sulfonamide derivatives can effectively inhibit cancer cell growth through modulation of gene expression related to tumor progression . The implications for 2,3-dichloro-5-fluorobenzenesulfonamide in cancer therapy are promising but require comprehensive evaluation.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2,3-Dichloro-5-fluorobenzenesulfonamide serves as a valuable building block for the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution : The chlorine atoms on the benzene ring can be replaced by nucleophiles to form new compounds.

- Coupling Reactions : It can be used in C–N coupling reactions to synthesize various nitrogen-containing heterocycles.

Biology

Research has shown that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer studies:

-

Antimicrobial Activity : Studies have demonstrated that 2,3-Dichloro-5-fluorobenzenesulfonamide is effective against multidrug-resistant bacterial strains. A notable study reported a reduction in bacterial viability with varying concentrations of the compound.

Concentration (µM) Bacterial Viability (%) 10 40 20 20 50 <10 - Anticancer Properties : In vitro studies indicate that this compound induces cytotoxic effects on various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 30 µM, suggesting potent anticancer activity.

Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases:

- Mechanism of Action : The sulfonamide group can mimic natural substrates, inhibiting enzyme activity and disrupting biochemical pathways associated with disease progression.

Case Studies

Several significant case studies highlight the applications of 2,3-Dichloro-5-fluorobenzenesulfonamide:

-

Antimicrobial Efficacy Study :

- Researchers evaluated the effectiveness of the compound against resistant bacterial strains. Results indicated a dose-dependent reduction in bacterial counts, affirming its potential as an antimicrobial agent.

-

Anticancer Activity Assessment :

- A study focused on the compound's effects on cancer cell lines showed that treatment led to apoptosis and cell cycle arrest. The research provided insights into its mechanisms involving signaling pathways critical for tumor growth.

Vergleich Mit ähnlichen Verbindungen

2,3-Dichlorothiophene-5-sulfonamide

CAS: 256353-34-1 . Molecular Formula: C₄H₃Cl₂NO₂S₂. Molecular Weight: 232.11 g/mol . Structural Differences:

- Aromatic Core : Thiophene (sulfur-containing heterocycle) vs. benzene.

- Substituents : Two chlorines and a sulfonamide group on the thiophene ring.

Key Comparisons :

| Property | 2,3-Dichloro-5-fluorobenzenesulfonamide | 2,3-Dichlorothiophene-5-sulfonamide |

|---|---|---|

| Aromatic System | Benzene (electron-deficient) | Thiophene (electron-rich) |

| Acidity of Sulfonamide | Higher (due to Cl/F EWG effects) | Lower (thiophene's electron donation) |

| Bioactivity | Likely stronger enzyme inhibition | Potential for unique sulfur-mediated interactions |

Applications : Thiophene derivatives are explored in materials science and antimicrobial agents, whereas fluorinated benzenesulfonamides are prioritized in drug design .

N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-5-fluoro-2-methoxybenzenesulfonamide

CAS: 2034456-90-9 . Molecular Formula: C₁₆H₁₆ClFNO₄S. Structural Differences:

- Substituents : Methoxy (-OCH₃) group at position 2 and a hydroxypropyl chain attached to a chlorophenyl group.

- Flexibility : Extended alkyl chain introduces conformational flexibility.

Key Comparisons :

| Property | 2,3-Dichloro-5-fluorobenzenesulfonamide | N-[3-(3-Chlorophenyl)-3-hydroxypropyl]-... |

|---|---|---|

| Solubility | Lower (rigid, halogenated structure) | Higher (polar hydroxy and methoxy groups) |

| Pharmacokinetics | Rapid metabolism (small size) | Extended half-life (bulky substituents) |

| Synthetic Complexity | Simpler (fewer steps) | Higher (multi-step functionalization) |

Applications : The hydroxypropyl chain in the latter compound may improve blood-brain barrier penetration, making it relevant for CNS-targeted drugs .

5-Amino-2-chlorobenzenesulfonamide

CAS : 2015-19-2 .

Molecular Formula : C₆H₇ClN₂O₂S.

Structural Differences :

- Substituents: Amino (-NH₂) group at position 5 and chlorine at position 2. Key Comparisons:

| Property | 2,3-Dichloro-5-fluorobenzenesulfonamide | 5-Amino-2-chlorobenzenesulfonamide |

|---|---|---|

| Electronic Effects | Strong EWG (Cl/F) → acidic sulfonamide | EDG (NH₂) → less acidic sulfonamide |

| Reactivity | Electrophilic sites for substitution | Nucleophilic amino group for coupling |

| Stability | Higher (halogens resist oxidation) | Lower (amino group prone to oxidation) |

Applications: The amino group facilitates conjugation in prodrugs or polymer synthesis, whereas halogenated analogs are preferred for direct bioactivity .

Vorbereitungsmethoden

Halogenation Step

Selective chlorination and fluorination of the benzene ring are critical. Based on analogous compounds such as 2,3-dichloro-5-trifluoromethylpyridine, halogenation can be achieved by controlled chlorination using chlorine gas under heated conditions, followed by fluorination using hydrofluoric acid gas or fluorinating agents.

-

- Reactant: 2-chloro-5-(chloromethyl)benzene derivatives or similar precursors.

- Temperature: Approximately 75°C to 130°C.

- Chlorine gas flow rate: 15–40 kg/h.

- Catalyst: Antimony or other chlorination catalysts may be used.

- Reaction monitoring: Gas chromatography to ensure completion.

-

- Fluorinating agent: Hydrofluoric acid gas.

- Temperature: Around 130°C.

- Mass ratio of substrate to hydrofluoric acid gas: 1:1.5.

- Post-reaction: Washing, steam distillation, and pH adjustment to neutral (pH 7).

These steps yield the desired dichloro-fluoro substituted aromatic intermediate.

Sulfonamide Formation

The sulfonamide group introduction typically involves sulfonation followed by amination:

-

- Reagents: Sulfur trioxide or chlorosulfonic acid to introduce a sulfonyl chloride group (-SO2Cl) onto the aromatic ring.

- Solvent: Non-nucleophilic solvents such as dichloromethane or chlorinated solvents.

- Temperature: Controlled low to moderate temperatures (0–50°C) to avoid overreaction.

-

- Reactant: Ammonia or ammonium salts to convert sulfonyl chloride to sulfonamide (-SO2NH2).

- Conditions: Aqueous or alcoholic medium, often at room temperature to mild heating.

- Purification: Crystallization or extraction to isolate the sulfonamide product.

This two-step approach ensures high selectivity and yield of the sulfonamide functionality on the halogenated benzene ring.

Detailed Research Findings and Data Table

The following table summarizes typical reaction parameters and yields reported for similar halogenated sulfonamide compounds, adapted for 2,3-Dichloro-5-fluorobenzenesulfonamide synthesis:

| Step | Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Cl2 gas, antimony catalyst | 75–130 | 2–5 | 85–90 | Controlled Cl2 flow, GC monitoring |

| Fluorination | HF gas, mass ratio substrate:HF = 1:1.5 | ~130 | 1–3 | 80–85 | Neutralization post-reaction |

| Sulfonation | Chlorosulfonic acid, DCM solvent | 0–50 | 1–3 | 75–80 | Temperature control critical |

| Amination | NH3 or ammonium salts, aqueous/alcoholic medium | 20–60 | 2–4 | 80–90 | Mild conditions for selectivity |

| Purification | Crystallization, extraction | Ambient | Variable | >95 purity | Final product isolation |

These conditions are optimized to balance reactivity, selectivity, and safety, given the hazardous nature of chlorine and hydrofluoric acid gases.

Q & A

Basic: How can researchers optimize the synthesis of 2,3-Dichloro-5-fluorobenzenesulfonamide to improve yield and purity?

Methodological Answer:

Synthetic optimization involves multi-step routes with precise control of reaction parameters. Key steps include:

- Chlorination/Fluorination: Use controlled temperatures (e.g., 0–5°C) to avoid over-halogenation. For example, sulfonyl chloride intermediates (e.g., 3,4-Dichloro-5-fluorobenzenesulfonyl chloride) require inert atmospheres to prevent hydrolysis .

- Ammonolysis: React sulfonyl chloride intermediates with ammonia or amines under anhydrous conditions. Solvent choice (e.g., THF or DCM) impacts reaction kinetics and byproduct formation .

- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the sulfonamide. Purity can exceed 95% with iterative solvent optimization .

Basic: What analytical techniques are critical for characterizing 2,3-Dichloro-5-fluorobenzenesulfonamide?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions on the benzene ring. For example, fluorine-induced deshielding in ¹H NMR (~δ 7.5–8.5 ppm) distinguishes ortho/para chloro-fluoro interactions .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 268.95) and fragmentation patterns to identify synthetic intermediates .

- HPLC-PDA: Quantifies purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced: How can mechanistic studies resolve contradictions in reaction pathways for sulfonamide derivatives?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., sulfonation vs. ammonolysis) .

- Computational Modeling: Density Functional Theory (DFT) calculates transition-state energies. For example, steric hindrance from 2,3-dichloro substituents may slow ammonolysis, requiring higher temperatures .

- In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation (e.g., sulfonic acid vs. sulfonyl chloride) and adjust reagent stoichiometry dynamically .

Advanced: What computational tools are effective for predicting the reactivity of 2,3-Dichloro-5-fluorobenzenesulfonamide in drug design?

Methodological Answer:

- Quantum Chemical Software: Gaussian or ORCA for modeling electronic effects (e.g., fluorine’s electron-withdrawing impact on sulfonamide acidity) .

- Molecular Dynamics (MD): Simulate binding interactions with target proteins (e.g., carbonic anhydrase) using GROMACS. Fluorine’s hydrophobicity may enhance membrane permeability .

- AI-Driven Platforms: Tools like COMSOL Multiphysics integrate reaction databases to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

Advanced: How should researchers address conflicting data in environmental degradation studies of halogenated sulfonamides?

Methodological Answer:

- Replicate Under Controlled Conditions: Use standardized OECD guidelines for hydrolysis (pH 4–9 buffers) and photolysis (UV-A/B lamps) to isolate degradation pathways .

- Advanced Analytics: LC-QTOF-MS identifies transformation products (e.g., dechlorinated or hydroxylated derivatives). For example, 5-fluoro substituents resist hydrolysis longer than chlorines .

- Ecotoxicity Assays: Compare microbial toxicity (e.g., Vibrio fischeri bioluminescence inhibition) of parent compound vs. degradation products to assess environmental risk .

Basic: What strategies are used to evaluate the biological activity of 2,3-Dichloro-5-fluorobenzenesulfonamide?

Methodological Answer:

- Enzyme Inhibition Assays: Measure IC₅₀ against targets like carbonic anhydrase using stopped-flow spectroscopy. Fluorine’s electronegativity enhances binding affinity in some isoforms .

- Cell-Based Models: Use HEK293 or HepG2 cells for cytotoxicity screening (MTT assay). Chlorine substituents may increase apoptosis via ROS generation .

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., 2,4-dichloro vs. 2,3-dichloro) to correlate substituent position with potency .

Advanced: How can researchers design experiments to study the compound’s interactions with biological membranes?

Methodological Answer:

- Liposome Binding Studies: Prepare DOPC/DOPG liposomes and use fluorescence anisotropy to quantify membrane partitioning. Fluorine’s hydrophobicity increases log P values .

- Surface Plasmon Resonance (SPR): Immobilize lipid bilayers on sensor chips to measure real-time binding kinetics (e.g., kon/koff rates) .

- Molecular Dynamics (MD): Simulate diffusion across lipid bilayers using CHARMM force fields. Chlorine’s steric bulk may slow transmembrane transport .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.